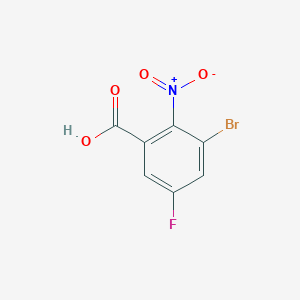

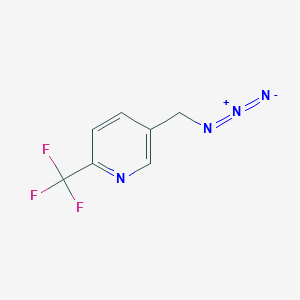

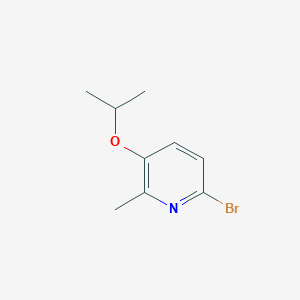

![molecular formula C10H9ClN4O B1405490 N-[(5-氯-1H-1,2,4-三唑-3-基)甲基]苯甲酰胺 CAS No. 1573547-59-7](/img/structure/B1405490.png)

N-[(5-氯-1H-1,2,4-三唑-3-基)甲基]苯甲酰胺

描述

“N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide” is a compound that contains a triazole ring. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide” can be analyzed using spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions of “N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide” can be analyzed based on the reactions of similar triazole derivatives. For instance, 1,2,4-triazole benzoic acid hybrids have been synthesized and evaluated for their anticancer activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide” can be analyzed based on the properties of similar compounds. For instance, the compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .科学研究应用

合成和结构分析

合成技术:研究表明,与 N-[(5-氯-1H-1,2,4-三唑-3-基)甲基]苯甲酰胺密切相关的化合物有多种合成技术。一种方法涉及以乙醇单溶剂结晶,通过氢键形成中心对称四分子聚集体 (钦塔尔等人,2020 年)。

分子结构:相关化合物的分子结构已使用质谱、1H 核磁共振、红外光谱和 X 射线分析等技术进行表征。这种表征有助于了解这些化合物的分子排列和相互作用 (赫比希等人,2020 年)。

抗病毒和抗菌活性

抗病毒应用:一些衍生物已显示出显着的抗病毒活性,特别是对禽流感病毒 (H5N1),表明它们作为抗病毒剂的潜力 (赫比希等人,2020 年)。

抗菌应用:其他相关化合物已针对其对各种革兰氏阳性菌和革兰氏阴性菌的抗菌活性进行了测试,在对抗细菌感染方面显示出有希望的结果 (帕特尔等人,2015 年)。

抗真菌和抗微生物活性

抗真菌应用:一些衍生物表现出抗真菌活性,使其成为治疗真菌感染的潜在候选者。例如,某些化合物对禾谷镰刀菌变种小麦镰刀菌(一种植物病原体)表现出有效性 (张等人,2016 年)。

一般抗微生物应用:有研究探索这些化合物的普遍抗微生物潜力,显示出对多种微生物的有效性 (贝克塔什等人,2007 年)。

化学反应性和合成

反应性研究:研究包括对类似化合物的反应性研究,深入了解其化学行为和在药物化学中的潜在应用 (贝利利等人,2022 年)。

先进合成方法:研究还集中在这些化合物的先进合成方法上,如微波辅助合成,这可以提高效率和产率 (莫雷诺-富肯等人,2019 年)。

安全和危害

The safety and hazards of “N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide” can be inferred from the safety and hazards of similar compounds. For instance, the safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

未来方向

属性

IUPAC Name |

N-[(3-chloro-1H-1,2,4-triazol-5-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-10-13-8(14-15-10)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAJHWKVWNEJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

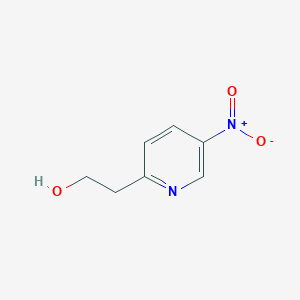

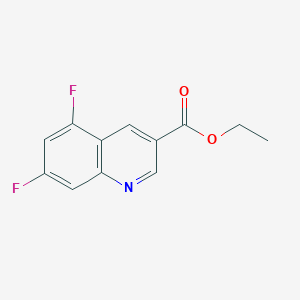

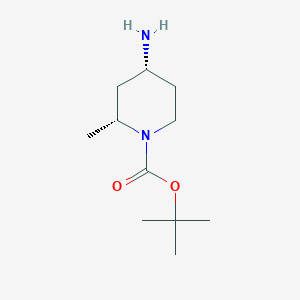

![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)

![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)